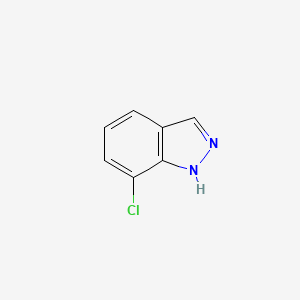

7-chloro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOYUQVNPTVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455690 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37435-12-4 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-1H-indazole: Structure, Synthesis, and Applications

Abstract: 7-chloro-1H-indazole is a halogenated aromatic heterocycle of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a valuable scaffold and a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, including a detailed analysis of its molecular structure, physicochemical and spectroscopic properties, a step-by-step synthetic protocol with mechanistic insights, and a discussion of its critical role in modern pharmaceutical research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a fused benzene and pyrazole ring, is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a fertile starting point for drug discovery campaigns.[2] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2]

The stability of the 1H-indazole tautomer, combined with its unique electronic distribution and capacity for hydrogen bonding, makes it particularly adept at interacting with biological macromolecules.[1][3] The introduction of a chlorine atom at the 7-position, as in this compound, profoundly influences the molecule's steric and electronic profile. This substitution can enhance binding affinity, modulate metabolic stability, and provide a synthetic handle for further functionalization, making this compound a strategic intermediate in the synthesis of targeted therapeutics, particularly in oncology and neurology.[4]

Molecular Structure and Physicochemical Properties

Elucidation of the this compound Structure

This compound possesses the molecular formula C₇H₅ClN₂. The structure consists of a pyrazole ring fused to a chlorobenzene ring at the 4,5-positions. The chlorine atom is located on the benzene ring at the carbon adjacent to the fusion point (C7), and the tautomeric proton resides on the nitrogen at position 1 (N1) in its most stable form.[3]

Physicochemical Properties

This compound is typically supplied as a solid, ranging in color from pale yellow to light red.[4] It is sparingly soluble in water but demonstrates better solubility in organic solvents.[5] Key physicochemical data are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 37435-12-4 | [6] |

| Molecular Formula | C₇H₅ClN₂ | [4] |

| Molecular Weight | 152.58 g/mol | [4] |

| Appearance | Pale yellow to light red solid | [4] |

| Melting Point | 135-137 °C | [ChemicalBook] |

| Boiling Point (Predicted) | 309.5 ± 15.0 °C | [ChemicalBook] |

| Density (Predicted) | 1.425 ± 0.1 g/cm³ | [ChemicalBook] |

| Storage Conditions | 0-8 °C, Inert Atmosphere | [4] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Profile

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of 1H-indazole in DMSO-d₆ shows characteristic signals for the aromatic protons.[1] For this compound, the chlorine atom's electron-withdrawing inductive effect and electron-donating mesomeric effect will influence the chemical shifts of the adjacent protons (H4, H5, H6). The proton at C6 is expected to be the most affected. A summary of the known data for the parent compound and the predicted shifts is provided in Table 2.

| Nucleus | 1H-Indazole (DMSO-d₆) [1] | This compound (Predicted) | Rationale for Prediction |

| NH | ~13.1 ppm (broad s) | ~13.2 ppm (broad s) | Minor change expected. |

| H3 | ~8.10 ppm (s) | ~8.15 ppm (s) | Minimal effect from distant Cl. |

| H4 | ~7.78 ppm (d) | ~7.80 ppm (d) | Minor downfield shift. |

| H5 | ~7.13 ppm (t) | ~7.25 ppm (t) | Moderate downfield shift due to proximity to Cl. |

| H6 | ~7.36 ppm (t) | ~7.45 ppm (d) | Significant downfield shift and change in multiplicity. |

| H7 | ~7.58 ppm (d) | N/A | Substituted with Cl. |

| ¹³C | C3: ~134.8, C3a: ~123.1, C4: ~120.9, C5: ~120.9, C6: ~126.8, C7: ~109.7, C7a: ~140.0[7] | C7 expected to be significantly downfield (~115-120 ppm). Other carbons will show smaller shifts. | The C7 carbon directly attached to chlorine will experience a strong deshielding effect. |

Table 2: NMR data for 1H-indazole and predicted characteristics for this compound.

IR Spectroscopy & Mass Spectrometry:

-

IR (Infrared): The IR spectrum is expected to show a broad N-H stretching band around 3100-3200 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C/C=N stretching in the 1500-1620 cm⁻¹ region. A characteristic C-Cl stretching band would appear in the fingerprint region, typically around 700-800 cm⁻¹.

-

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z 152. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a definitive feature.

Synthesis and Mechanistic Insights

Overview of Synthetic Strategies for the Indazole Core

The construction of the indazole ring system is a well-established field in organic chemistry. Common strategies include:

-

Jacobsen-modified Sugasawa reaction: A classical method involving the cyclization of ortho-substituted hydrazones.

-

Reductive Cyclization: The conversion of ortho-nitrobenzyl compounds or ortho-nitro-ketoximes into the indazole ring under reductive conditions.

-

Palladium- or Copper-catalyzed Cyclizations: Modern methods that form the N-N or an N-C bond via intramolecular coupling of appropriately substituted precursors, such as o-haloaryl N-sulfonylhydrazones.[1]

-

Diazotization of Anilines: A robust and widely used method involving the diazotization of a 2-alkyl aniline followed by an intramolecular cyclization.

For this compound, a logical and industrially relevant approach begins with 2-chloro-6-methylaniline, proceeding through a diazotization and subsequent reductive cyclization.

Protocol: A Representative Synthesis of this compound

This protocol is based on established chemical principles for indazole synthesis from substituted anilines. It is designed to be a self-validating system where reaction progress can be monitored by standard techniques (TLC, LC-MS).

Starting Material: 2-chloro-6-methylaniline Overall Reaction: Diazotization followed by reductive cyclization.

Step 1: Diazotization of 2-chloro-6-methylaniline

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-6-methylaniline (1.0 eq) to a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cooling: Cool the resulting slurry to 0-5 °C in an ice-salt bath. The aniline salt may precipitate, which is expected.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Causality: The dropwise addition of NaNO₂ to the acidic solution generates nitrous acid (HONO) in situ. This highly reactive species is the electrophile that reacts with the primary amine to form the N-nitrosamine, which then rearranges and dehydrates to yield the diazonium salt. Maintaining a low temperature is critical as diazonium salts are thermally unstable.

-

-

Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The reaction can be monitored for the absence of the starting aniline by TLC or for the presence of the diazonium salt using a starch-iodide paper test for excess nitrous acid.

Step 2: Reductive Cyclization

-

Reducing Agent: In a separate, larger flask, prepare a cold (0-5 °C) solution of sodium sulfite (Na₂SO₃, ~2.5 eq) or tin(II) chloride (SnCl₂, ~2.0 eq) in water.

-

Addition: Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Maintain vigorous stirring and keep the temperature below 10 °C. A color change and/or gas evolution (N₂) may be observed.

-

Causality: The reducing agent reduces the diazonium group (-N₂⁺) to a hydrazine intermediate. This intermediate is not isolated. The proximity of the hydrazine and the ortho-methyl group facilitates a spontaneous or base-catalyzed intramolecular cyclization. The methyl group is deprotonated, and the resulting carbanion attacks the terminal nitrogen of the hydrazine. Subsequent aromatization via oxidation (often by air or a mild oxidant) yields the stable 1H-indazole ring system.

-

-

Work-up: Once the addition is complete, allow the mixture to stir and warm to room temperature over 1-2 hours.

-

Extraction: Basify the reaction mixture with a suitable base (e.g., NaOH solution) to pH 8-9. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Purification and Characterization Workflow

The following workflow ensures the isolation and validation of the final product's identity and purity.

Applications in Drug Discovery and Chemical Biology

This compound serves as a high-value starting material for the synthesis of numerous pharmaceutical agents. Its utility stems from its role as a bioisostere for other aromatic systems and its ability to be readily functionalized at various positions (e.g., N1, C3).

Role in Kinase Inhibitor Development

A primary application of this compound is in the development of protein kinase inhibitors, a cornerstone of modern cancer therapy.[4] The indazole scaffold is an effective mimic of the adenine core of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases. The N-H group at the N1 position and the nitrogen at the N2 position can form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place. The 7-chloro substituent can provide additional beneficial interactions, such as van der Waals or halogen bonding, within the active site, or it can be used as a synthetic handle to introduce larger side chains that confer selectivity and potency.

Drug Discovery Workflow Integration

This compound is frequently employed in fragment-based drug discovery (FBDD) and lead optimization campaigns. Its relatively small size and defined vector space for chemical elaboration make it an ideal starting point.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be prevented from coming into contact with skin and eyes. For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 0-8 °C to prevent degradation.[4]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust synthesis, well-defined structure, and proven utility as a pharmacologically relevant scaffold ensure its continued importance in the pursuit of novel therapeutics. Future research will likely focus on developing more efficient and greener synthetic routes and expanding its application into new biological target classes through innovative chemical modifications. As our understanding of disease biology deepens, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow.

References

Introduction: The Significance of the 7-Chloro-1H-Indazole Scaffold

An In-depth Technical Guide to the Synthesis of 7-Chloro-1H-Indazole

The 1H-indazole core is a privileged scaffold in medicinal chemistry, recognized as a crucial bioisostere of indole.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of pharmacologically active agents.[1][2] Among its many derivatives, this compound stands out as a key building block for advanced pharmaceutical intermediates. Halogenated indazoles are particularly valuable, offering a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex drug candidates. The 7-chloro substitution pattern is integral to various potent therapeutic agents, including kinase inhibitors for oncology and compounds targeting other critical biological pathways. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Primary Synthetic Strategies

The synthesis of the indazole ring system can be broadly approached through several strategic disconnections. For this compound, the most prevalent and practical methodologies involve intramolecular cyclization reactions starting from appropriately substituted aniline or benzonitrile precursors.

Route 1: The Classical Approach via Diazotization of 2,3-Disubstituted Anilines

One of the most established methods for constructing the indazole ring is the intramolecular cyclization of a diazonium salt derived from an ortho-alkyl-substituted aniline.[3] This pathway leverages the reactivity of the diazonium group to facilitate ring closure with an adjacent activating group, such as a methyl substituent.

Causality and Mechanistic Insight: The synthesis commences with 3-chloro-2-methylaniline. The core of this method is the diazotization of the primary amino group using sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5°C). The acid protonates sodium nitrite to form nitrous acid (HONO), which then generates the nitrosonium ion (NO⁺), the key electrophile. The aniline's amino group attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the aryl diazonium salt is formed. The low temperature is critical to prevent the premature decomposition of this unstable intermediate.

The subsequent step involves an intramolecular cyclization. The diazonium group, a superb leaving group (N₂), facilitates the cyclization by enabling the nucleophilic attack from the ortho-methyl group's C-H bond, often proposed to proceed via a concerted mechanism or a transient carbocation, leading to the formation of the pyrazole ring fused to the benzene core.

Visual Workflow: Diazotization Pathway

Caption: Workflow for the synthesis of this compound via diazotization.

Detailed Experimental Protocol: Diazotization of 3-Chloro-2-methylaniline

This protocol is a representative procedure based on established chemical principles for indazole synthesis from toluidines.[3]

-

Reaction Setup: A 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 3-chloro-2-methylaniline (14.16 g, 0.1 mol) and concentrated hydrochloric acid (30 mL). The mixture is stirred and cooled to 0°C in an ice-salt bath.

-

Diazotization: A solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) is prepared and cooled to 0°C. This solution is added dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Cyclization: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional hour. The ice bath is then removed, and the solution is allowed to warm to room temperature and stirred for 12-18 hours. During this time, nitrogen gas evolution will be observed as the cyclization proceeds.

-

Workup and Isolation: The resulting dark solution is neutralized by the slow addition of a saturated sodium carbonate solution until the pH reaches ~8. The aqueous phase is then extracted three times with ethyl acetate (3 x 100 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Route 2: SNAr Cyclization from Dihalobenzonitriles

A powerful and increasingly common strategy for preparing substituted 3-aminoindazoles involves the reaction of ortho-halobenzonitriles with hydrazine.[4][5] This method can be adapted to synthesize the parent this compound scaffold, typically by subsequent removal of the 3-amino group if not desired. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile provides a strong precedent for this approach.[5][6][7]

Causality and Mechanistic Insight: This synthesis begins with a dihalobenzonitrile, such as 2,3-dichlorobenzonitrile. The reaction proceeds through a two-step sequence within a single pot:

-

Nucleophilic Attack: Hydrazine, a potent nucleophile, attacks the cyano group. This initial addition forms a hydrazino-imidate intermediate.

-

Intramolecular SₙAr Cyclization: The terminal nitrogen of the hydrazine moiety then acts as an internal nucleophile, displacing the halogen atom at the ortho position (the chlorine at C2) via an intramolecular Nucleophilic Aromatic Substitution (SₙAr) mechanism. The presence of the electron-withdrawing cyano group (and its derivative) activates the ring towards this nucleophilic attack. This cyclization directly forms the 3-amino-7-chloro-1H-indazole ring.

To obtain the parent this compound, the 3-amino group would need to be removed, for instance, via diazotization followed by reduction (deamination).

Visual Workflow: SₙAr Cyclization Pathway

Caption: General workflow for indazole synthesis via SₙAr from a dihalobenzonitrile.

Detailed Experimental Protocol: Synthesis of 3-Amino-7-chloro-1H-indazole

This protocol is based on the analogous synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[4][8]

-

Reaction Setup: To a sealed pressure vessel (e.g., a Parr reactor) are added 2,3-dichlorobenzonitrile (17.2 g, 0.1 mol), hydrazine hydrate (20 mL, ~4 eq.), and sodium acetate (9.8 g, 1.2 eq.) in 2-methyltetrahydrofuran (2-MeTHF, 100 mL).

-

Cyclization Reaction: The vessel is sealed, and the reaction mixture is heated to an internal temperature of 95°C with vigorous stirring for 18 hours.

-

Workup and Isolation: The reactor is cooled to room temperature. The resulting slurry is filtered, and the collected solid is washed with water and then with a small amount of cold 2-MeTHF to remove impurities.

-

Purification: The crude solid is recrystallized from an appropriate solvent system, such as ethanol/water, to afford pure 3-amino-7-chloro-1H-indazole. Further purification can be achieved via column chromatography if necessary.

Comparative Analysis of Synthesis Routes

| Feature | Route 1: Diazotization | Route 2: SₙAr from Dihalobenzonitrile |

| Starting Material | 3-Chloro-2-methylaniline | 2,3-Dichlorobenzonitrile |

| Key Reagents | NaNO₂, HCl | Hydrazine hydrate, NaOAc |

| Reaction Type | Diazotization, Intramolecular Cyclization | Nucleophilic Aromatic Substitution (SₙAr) |

| Advantages | Direct formation of the 1H-indazole core; well-established classical method. | High regioselectivity; often high yielding; tolerant of other functional groups. |

| Disadvantages | Use of unstable diazonium salts requires strict temperature control; potential for side reactions. | Requires a subsequent deamination step to get the parent indazole; hydrazine is toxic. |

| Scalability | Can be challenging on a large scale due to the thermal instability of diazonium intermediates. | Generally more scalable and amenable to process chemistry development.[4][6] |

Conclusion

The synthesis of this compound can be effectively achieved through several robust chemical strategies. The classical diazotization of 3-chloro-2-methylaniline offers a direct route to the target scaffold but requires careful handling of potentially hazardous intermediates. In contrast, the modern approach utilizing an SₙAr cyclization from a dihalobenzonitrile provides a highly regioselective and often more scalable pathway to a 3-amino-indazole precursor, which can then be converted to the desired final product. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the required scale of the synthesis, safety considerations, and the specific expertise of the research team. Both pathways represent valuable tools in the arsenal of the medicinal chemist for accessing this critical pharmaceutical building block.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 7-chloro-1H-indazole (CAS: 37435-12-4): A Cornerstone Heterocycle in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-chloro-1H-indazole

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and structural rigidity allow for precise interactions with a multitude of biological targets. Within this important class, this compound (CAS No. 37435-12-4) has emerged as a particularly valuable building block.[4][5][6] Its strategic chloro-substitution provides both a site for further synthetic modification and a means to modulate the physicochemical properties of derivative molecules, enhancing their drug-like characteristics.

This versatile compound is a key intermediate in the synthesis of potential therapeutic agents, particularly in the fields of oncology, neurology, and cardiovascular disease.[4][7] The indazole core is famously found in several FDA-approved drugs, such as the tyrosine kinase inhibitor Pazopanib, underscoring the scaffold's clinical significance.[8] This guide offers a comprehensive technical overview of this compound, covering its properties, synthesis, reactivity, and critical applications, designed to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Key Properties

The essential physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 37435-12-4 | [4][5][6][9][10][11] |

| Molecular Formula | C₇H₅ClN₂ | [4][9] |

| Molecular Weight | 152.58 g/mol | [4][9][11] |

| Appearance | Pale yellow to light red solid | [4] |

| Melting Point | 135-137 °C | [9] |

| Boiling Point | 309.5 ± 15.0 °C (Predicted) | [9] |

| Density | 1.425 ± 0.07 g/cm³ (Predicted) | [9] |

| Purity | ≥ 95% (HPLC) | [4][11] |

Analytical Characterization

Structural confirmation and purity assessment rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the N-H proton of the pyrazole ring. The chemical shifts and coupling constants will be influenced by the chloro-substituent. For the parent 1H-indazole, aromatic protons typically appear between δ 7.1 and 8.1 ppm.[12] The N-H proton is often a broad singlet at a higher chemical shift.

-

¹³C NMR : The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the bicyclic system. The carbon atom attached to the chlorine will show a characteristic chemical shift. For unsubstituted 1H-indazole, carbon signals appear between approximately δ 109 and 140 ppm.[12]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions are expected for N-H stretching (typically a broad band around 3100-3300 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (around 1450-1600 cm⁻¹), and C-Cl stretching (in the fingerprint region, typically 600-800 cm⁻¹).[13][14]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The spectrum will show a molecular ion peak (M⁺) at m/z 152 and a characteristic isotopic pattern (M+2) at m/z 154 with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

Synthetic Strategies

While specific, detailed industrial syntheses for this compound are often proprietary, its preparation falls under general methodologies for constructing the 1H-indazole core.[2] Modern synthetic chemistry offers several powerful routes.[8][15]

A generalized workflow for synthesizing substituted indazoles often involves the cyclization of a suitably substituted benzene derivative.

Caption: Generalized workflow for 1H-indazole synthesis.

Key methods reported in the literature for indazole synthesis include:

-

Metal-Free Cyclization : Reactions of o-aminobenzoximes with methanesulfonyl chloride and triethylamine provide a mild, metal-free route to 1H-indazoles.[16]

-

Palladium-Catalyzed C-H Amination : Intramolecular C-H amination of aminohydrazones is an efficient method for creating the indazole ring system.[2][8]

-

[3+2] Cycloaddition : The reaction between arynes and diazo compounds or hydrazones offers a powerful strategy for constructing the indazole core.[2][15]

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-rich pyrazole ring, the fused benzene ring, and the electron-withdrawing chloro-substituent.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 7-Chloroindazole-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 6. 1H-Indazole, 7-chloro-|37435-12-4 [hschemicals.com]

- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 37435-12-4 [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. This compound [myskinrecipes.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. 1H-indazole hydrochloride [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Indazole synthesis [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 7-Chloro-1H-Indazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-chloro-1H-indazole, a key building block in modern medicinal chemistry.[1] In the absence of extensive publicly available quantitative solubility data, this document synthesizes foundational chemical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of this compound, provide a theoretical framework for predicting its solubility in various organic solvents, and present detailed, step-by-step protocols for experimentally determining both kinetic and thermodynamic solubility. This guide is designed to be a self-validating system, equipping the user with the necessary tools to make informed decisions in experimental design, from reaction setup and purification to formulation and screening.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are of significant interest in pharmaceutical development. The indazole scaffold is a privileged structure, appearing in a wide array of biologically active molecules with applications as anti-cancer, anti-inflammatory, and neurological agents.[1] The specific substitution of a chlorine atom at the 7-position modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets and, critically, its physicochemical properties such as solubility.

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility impacts every stage of the drug development pipeline, including:

-

Synthetic Chemistry: Choice of reaction solvents and conditions.

-

Purification: Selection of appropriate solvent systems for crystallization and chromatography.

-

Biological Screening: Ensuring compound viability in aqueous and organic-based assays.

-

Formulation: Developing suitable delivery systems for in vivo studies.

This guide will provide a robust framework for approaching the solubility of this important compound.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its key physicochemical properties. These characteristics provide the basis for predicting its behavior in different solvent environments.

| Property | Value/Prediction | Source |

| Molecular Formula | C₇H₅ClN₂ | [2] |

| Molecular Weight | 152.58 g/mol | [2] |

| Appearance | Pale yellow to light red solid | Chem-Impex |

| Melting Point | 135-137 °C | [2] |

| Boiling Point (Predicted) | 309.5 ± 15.0 °C | [2] |

| pKa (Predicted) | Not readily available; indazole has a pKa of ~13.9 for the N-H proton.[3] | [3] |

The structure of this compound features a bicyclic aromatic system, which is inherently nonpolar. However, the presence of two nitrogen atoms in the pyrazole ring, with one bearing a hydrogen atom (N-H), introduces polarity and the capacity for hydrogen bonding. This duality is key to its solubility behavior.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can consider the following interactions:

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the lone pair of electrons on the other nitrogen atom can act as a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the electronegativity difference between carbon, nitrogen, and chlorine atoms.

-

Van der Waals Forces: These forces are present in all molecules and are particularly important for the nonpolar aromatic portion of the structure.

Based on these properties, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High to Moderate | Strong dipole-dipole interactions are expected. Solvents like DMSO and DMF can also accept hydrogen bonds. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate | The ability of these solvents to both donate and accept hydrogen bonds will facilitate the dissolution of this compound. |

| Nonpolar Aromatic (e.g., Toluene, Benzene) | Low to Moderate | Pi-pi stacking interactions between the aromatic rings of the solute and solvent may lead to some solubility. |

| Nonpolar Aliphatic (e.g., Hexane, Heptane) | Very Low | The significant polarity of this compound is unlikely to be overcome by the weak van der Waals forces of these solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | The polarity of these solvents is intermediate, and they can engage in dipole-dipole interactions. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable experimental design. We present two common protocols: one for kinetic solubility, often used in high-throughput screening, and one for thermodynamic solubility, which represents the true equilibrium state.

Kinetic Solubility Assay (Shake-Flask Method with UV-Vis Detection)

This method is a rapid assessment of solubility and is particularly useful in early-stage drug discovery.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous or organic buffer, and the concentration of the dissolved compound is measured after a short incubation period.

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Preparation of Stock Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

-

Preparation of Calibration Curve:

-

Perform serial dilutions of the 10 mM stock solution in the chosen organic solvent to create a set of standards with known concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

-

Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound.

-

Plot absorbance versus concentration to generate a calibration curve.

-

-

Solubility Measurement:

-

In a microcentrifuge tube or the well of a microtiter plate, add a small volume of the 10 mM DMSO stock solution to the chosen organic solvent to achieve a target concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Prepare samples in duplicate or triplicate.

-

Seal the plate or tubes and incubate at a constant temperature (e.g., 25°C) with vigorous shaking for a defined period (e.g., 2 hours).[5]

-

After incubation, filter the samples through a filter plate to remove any precipitated compound.

-

Measure the UV absorbance of the clear filtrate at the λ_max.

-

Determine the concentration of the dissolved compound using the calibration curve. This value represents the kinetic solubility.

-

Thermodynamic Solubility Assay (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.

Principle: An excess of the solid compound is equilibrated with the solvent over an extended period. The concentration of the dissolved compound in the saturated solution is then measured.

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Prepare samples in duplicate or triplicate.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C).

-

Agitate the samples for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, with a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value is the thermodynamic solubility.

-

Conclusion and Best Practices

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a combination of theoretical prediction and robust experimental methodology provides a powerful toolkit for researchers. The dual nature of the molecule, with its nonpolar aromatic core and polar hydrogen-bonding pyrazole ring, suggests moderate to high solubility in polar aprotic and protic solvents, and lower solubility in nonpolar solvents.

For practical applications, it is highly recommended to perform experimental solubility determination. The kinetic solubility assay is a valuable tool for rapid screening, while the thermodynamic solubility assay provides a more accurate measure for later-stage development. When working with this compound, particularly in aqueous-based systems, the use of a co-solvent such as DMSO to prepare a concentrated stock solution is a standard and effective practice.[6]

By understanding the underlying principles and employing the detailed protocols provided in this guide, researchers can confidently and effectively work with this compound in a variety of solvent systems, accelerating progress in their research and development endeavors.

References

7-chloro-1H-indazole melting point and boiling point

An In-depth Technical Guide to the Thermal Properties of 7-chloro-1H-indazole: Melting and Boiling Point Determination

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its substituted indazole core is a privileged scaffold found in numerous therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1][2][3] An accurate understanding and empirical validation of its fundamental physicochemical properties, such as melting and boiling points, are non-negotiable prerequisites for its effective use in synthesis, process development, and quality control. These thermal constants serve as critical indicators of purity and are essential for defining reaction parameters and ensuring material stability.

This technical guide provides a comprehensive examination of the melting and boiling points of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of values to explain the underlying principles and causality behind their experimental determination. We present detailed, self-validating protocols for accurate measurement, discuss factors influencing these properties, and summarize key data in accessible formats. This document is intended for researchers, chemists, and drug development professionals who handle this compound and require a robust understanding of its thermal behavior.

Introduction to this compound: A Core Moiety in Modern Synthesis

This compound belongs to the indazole family, a class of aromatic heterocyclic compounds composed of a fused benzene and pyrazole ring.[4][5] The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom, which is the most thermodynamically stable tautomeric form.[4][6] The presence of the chlorine atom at position 7 significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for creating complex molecular architectures.[1]

The utility of this compound stems from its role as a scaffold in drug discovery. The indazole nucleus is a key component in a variety of pharmacologically active compounds, enabling the synthesis of targeted therapies.[1][7] Consequently, the precise characterization of each batch of this intermediate is paramount. The melting and boiling points are the first line of defense in purity assessment and provide foundational data for designing scalable synthetic routes.

Core Physicochemical Properties

A summary of the essential physicochemical data for this compound is presented below. It is critical to note that while the melting point is well-documented through experimental data, the boiling point is often a predicted value due to the compound's high thermal requirement and potential for decomposition at atmospheric pressure.

| Property | Value | Source(s) |

| Appearance | Pale yellow to light red solid | [1] |

| Molecular Formula | C₇H₅ClN₂ | [1][8] |

| Molecular Weight | 152.58 g/mol | [1][8] |

| CAS Number | 37435-12-4 | [1][8] |

| Melting Point | 135-137 °C | [8] |

| Boiling Point | 309.5 ± 15.0 °C (Predicted) | [8] |

| Storage Conditions | Store at 0-8 °C | [1] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow range (typically <1 °C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[9] Therefore, an accurate melting point determination is a rapid and reliable method for assessing the purity of this compound.

Causality-Driven Protocol: Capillary Method

The recommended methodology for determining the melting point of this compound is the capillary method using a digital melting point apparatus (e.g., a Mel-Temp). This technique offers high precision and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A coarse sample will not pack well and leads to inefficient heat transfer, resulting in an artificially broad melting range.

-

Capillary Loading: Load the powdered sample into a capillary tube (open at one end) to a depth of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly. A loosely packed sample will also result in poor heat transfer.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (~10-20 °C/min) to quickly determine an approximate melting range. This crucial step saves time and prevents overshooting the melting point during the precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube with the sample.

-

Slow Heating Ramp: Set a slow heating rate of 1-2 °C per minute. This slow ramp is the most critical parameter for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, which is the foundation of an accurate measurement.

-

Observation and Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid crystal melts. The melting point range is reported as T₁ - T₂. For pure this compound, this range should be narrow and fall within the literature value of 135-137 °C.[8]

Protocol Validation System

This protocol is self-validating through the following principles:

-

Consistency: Repeating the measurement (Steps 5-7) should yield consistent results within ±0.5 °C.

-

Range Sharpness: A sharp melting range (≤ 1 °C) is a strong indicator of high purity.

-

Standard Calibration: Periodically verify the apparatus's accuracy using certified reference standards with known melting points (e.g., benzoic acid, caffeine).

Workflow Visualization

References

- 1. chemimpex.com [chemimpex.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound CAS#: 37435-12-4 [m.chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Spectroscopic Profile of 7-Chloro-1H-indazole

Introduction: The Significance of Spectroscopic Characterization

7-Chloro-1H-indazole is a heterocyclic aromatic compound with potential applications in pharmaceutical research. The introduction of a chlorine atom at the 7-position of the indazole ring can significantly influence its physicochemical properties, including lipophilicity and metabolic stability, making it a valuable building block in drug discovery. Accurate and comprehensive spectroscopic analysis is the cornerstone of chemical synthesis and characterization, ensuring the identity, purity, and structural integrity of the compound. This guide serves as a detailed reference for understanding and obtaining the spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the connectivity and spatial relationships of atoms within the this compound molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the aromatic ring system. The predicted data, based on analysis of similar indazole structures, is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 13.5 | br s | 1H | N1-H |

| ~8.1 - 8.3 | d | 1H | H3 |

| ~7.7 - 7.9 | d | 1H | H4 |

| ~7.4 - 7.6 | d | 1H | H6 |

| ~7.1 - 7.3 | t | 1H | H5 |

Solvent: DMSO-d₆

Expertise & Experience: The broad singlet for the N-H proton at a downfield chemical shift is characteristic of indazoles due to its acidic nature and hydrogen bonding. The protons on the benzene ring (H4, H5, H6) will exhibit splitting patterns (doublets and a triplet) consistent with their ortho and meta couplings. The H3 proton is expected to be a doublet due to coupling with the N-H proton, though this coupling can sometimes be broadened.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~141 - 143 | C7a |

| ~134 - 136 | C3 |

| ~128 - 130 | C5 |

| ~122 - 124 | C3a |

| ~121 - 123 | C4 |

| ~118 - 120 | C6 |

| ~115 - 117 | C7 |

Solvent: DMSO-d₆

Expertise & Experience: The carbon atom directly attached to the chlorine (C7) is expected to have a significant downfield shift due to the electronegativity of the halogen. The other carbon signals are assigned based on established data for substituted indazoles.

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol is designed to yield high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrumental Analysis:

-

Record ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[1]

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Obtain a broadband proton-decoupled ¹³C NMR spectrum.

-

If further structural confirmation is needed, consider advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as absorptions corresponding to the aromatic ring and the C-Cl bond.

Table 3: Predicted IR Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Medium, Broad | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1600 - 1620 | Medium | C=C Aromatic Ring Stretch |

| 1450 - 1500 | Strong | C=C Aromatic Ring Stretch |

| 750 - 800 | Strong | C-H Out-of-plane Bending |

| 700 - 750 | Strong | C-Cl Stretch |

Expertise & Experience: The broad N-H stretching band is a key indicator of the indazole functional group. The presence of multiple bands in the 1450-1620 cm⁻¹ region is characteristic of the aromatic system. A strong absorption in the lower frequency region (700-750 cm⁻¹) is anticipated for the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy

Trustworthiness: This protocol ensures a clean and interpretable IR spectrum.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumental Analysis:

-

Collect the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.[2]

-

Process the spectrum by performing a background subtraction.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₇H₅ClN₂), the mass spectrum is expected to show a distinct molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of chlorine.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Assignment |

| 152 | ~100% | [M]⁺ (with ³⁵Cl) |

| 154 | ~33% | [M+2]⁺ (with ³⁷Cl) |

| 125 | Variable | [M-HCN]⁺ |

| 117 | Variable | [M-Cl]⁺ |

| 90 | Variable | [M-HCN-Cl]⁺ |

Expertise & Experience: The most telling feature will be the isotopic cluster for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in two molecular ion peaks at m/z 152 and 154, with the peak at m/z 154 having about one-third the intensity of the peak at m/z 152.[3] Common fragmentation pathways for indazoles include the loss of HCN. The loss of the chlorine atom is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Trustworthiness: This protocol is designed for accurate mass determination and fragmentation analysis.

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or, for complex mixtures, through a coupled separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Instrumental Analysis (Electron Ionization - EI):

-

Utilize an electron ionization (EI) source, typically at 70 eV, which provides reproducible fragmentation patterns.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

For accurate mass measurement to confirm the elemental composition, High-Resolution Mass Spectrometry (HRMS) should be employed.[3]

-

Data Synthesis and Structural Confirmation

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. The predicted NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (N-H, aromatic ring, C-Cl), and the mass spectrum confirms the molecular weight and elemental composition (via the chlorine isotopic pattern). Together, these data points provide a comprehensive and self-validating confirmation of the structure of this compound.

Visualizations

Molecular Structure and NMR Assignment

Caption: Structure of this compound with atom numbering for NMR assignments.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

References

discovery and history of 7-chloro-1H-indazole

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 7-Chloro-1H-Indazole

Abstract

The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of a key derivative, this compound. We trace the historical origins of the indazole ring system, from its initial discovery in the 19th century to the development of sophisticated synthetic methodologies that enable the regioselective synthesis of halogenated analogues. This document details the evolution of synthetic strategies, provides field-proven experimental protocols, and explores the critical role of this compound as a versatile building block in contemporary drug discovery, particularly in oncology, neurology, and antiviral therapeutics.

Introduction: The Indazole Scaffold and the Significance of Halogenation

Indazoles are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring.[1] The 1H-tautomer is generally the most thermodynamically stable and has been extensively explored as a pharmacophore in drug design.[1] The indazole nucleus is a bioisostere of indole and its unique electronic properties and ability to participate in hydrogen bonding have made it a successful component in numerous approved drugs, including the anti-cancer agents Pazopanib and Niraparib.

The strategic placement of a halogen, such as chlorine, onto the indazole core profoundly influences the molecule's physicochemical properties. A chloro-substituent can modulate lipophilicity, metabolic stability, and binding affinity to biological targets. The 7-position is particularly strategic, as it allows for further functionalization and vectors into specific binding pockets of enzymes like kinases. This compound thus represents not just a simple derivative, but a highly valuable and versatile intermediate for creating complex, targeted therapeutic agents.

Historical Perspective: The Genesis of a Scaffold

The journey of this compound is built upon the foundational work of pioneering chemists who first elucidated the synthesis of the parent ring system.

The First Indazole Synthesis: Emil Fischer (c. 1883)

The first reported synthesis of an indazole derivative is credited to the Nobel laureate Emil Fischer.[2][3] In the early 1880s, while working with hydrazine derivatives, Fischer discovered that heating o-hydrazinocinnamic acid resulted in an unexpected intramolecular cyclization, yielding an indazole.[3] This thermal cyclization was a landmark discovery, opening the door to a new class of heterocyclic compounds.[3][4]

The Jacobson Indazole Synthesis (1893): A Direct Route

A more direct and versatile route to the parent 1H-indazole was developed by Paul Jacobson in 1893.[4] This method, which became a classical approach, involves the diazotization of o-toluidine followed by intramolecular cyclization.[4] The methyl group provides the final carbon atom to close the pyrazole ring. The Jacobson synthesis was a significant step forward, as it started from more accessible materials and provided a clearer pathway to the core unsubstituted scaffold, paving the way for future exploration of substituted analogues.

Caption: The classical Jacobson synthesis of 1H-indazole from o-toluidine.

The Emergence and Synthesis of this compound

While classical methods provided access to the basic indazole skeleton, the regioselective synthesis of specific isomers like this compound required the development of more sophisticated and controlled synthetic strategies. The demand for such specific building blocks grew in tandem with the rise of rational drug design.

Modern organic synthesis offers several robust pathways to access this compound and its derivatives, each with distinct advantages concerning starting material availability, scalability, and reaction conditions.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

One of the most direct conceptual routes involves the reaction of a suitably substituted fluorobenzonitrile with hydrazine. The highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack by hydrazine, which is followed by a cyclization step to form the indazole ring. This approach is particularly effective for producing 3-aminoindazole derivatives.

A recent, highly practical synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, highlights the power of this strategy starting from the inexpensive 2,6-dichlorobenzonitrile.[5][6][7] A similar logic can be applied to synthesize chloro-indazoles, where the strategic placement of leaving groups on the benzene ring dictates the final substitution pattern.

Caption: A modern, efficient route to a 7-substituted indazole intermediate.[7]

Metal-Catalyzed Cyclization Methods

The advent of transition-metal catalysis revolutionized heterocyclic chemistry. Palladium- and copper-catalyzed reactions are now central to the construction of the indazole core.[1]

-

Palladium-Catalyzed C-H Amination: This method can involve the intramolecular cyclization of aminohydrazones, providing an efficient route to substituted 1H-indazoles.[1]

-

Copper-Catalyzed Cyclization: The cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst is a versatile approach that tolerates a wide range of functional groups.[1]

These modern methods offer milder reaction conditions and greater functional group tolerance compared to classical routes, making them highly valuable in complex multi-step syntheses.[8][9]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired scale, cost considerations, and available starting materials.

| Synthesis Strategy | Starting Materials | Key Advantages | Potential Challenges |

| Jacobson Synthesis | o-Toluidine derivatives | Inexpensive starting materials, well-established.[4] | Harsh acidic conditions, potential for side reactions.[8] |

| SNAr of Halobenzonitriles | Dihalobenzonitriles | High regioselectivity, often uses low-cost materials.[7] | Requires specific activation (e.g., a fluorine or nitro group). |

| Metal-Catalyzed Cyclizations | o-Haloaryl hydrazones | Mild conditions, high functional group tolerance.[1] | Catalyst cost, potential for metal contamination in the final product. |

Application in Drug Discovery: A Key Building Block

This compound is a valuable intermediate in the development of therapeutic agents, particularly in oncology and neurology. Its utility is exemplified by its role as a precursor for key fragments in complex drug molecules. A prominent recent example is its connection to Lenacapavir , a first-in-class, long-acting HIV-1 capsid inhibitor.[5][6] The core of Lenacapavir contains a functionalized 7-substituted-indazol-3-amine fragment, underscoring the industrial and pharmaceutical relevance of synthetic routes to these scaffolds.[5][7]

Key Experimental Protocol: Synthesis of a 7-Substituted Indazole Intermediate

The following protocol is adapted from a reported synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, which illustrates the modern, practical approach to this class of compounds.[7]

Objective: To synthesize a 7-substituted indazole via a two-step sequence from 2,6-dichlorobenzonitrile.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

-

Reagents & Setup: Charge a reaction vessel with 2,6-dichlorobenzonitrile (1.0 eq) and concentrated sulfuric acid (H₂SO₄). Cool the mixture in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by HPLC or TLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration.

-

Purification: Wash the solid cake extensively with water to remove residual acid, then dry under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile.

Step 2: Cyclization with Hydrazine to Form the Indazole Ring

-

Reagents & Setup: Suspend the 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).

-

Hydrazine Addition: Add hydrazine hydrate (excess, ~10 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 24-48 hours, monitoring for the formation of the desired product.

-

Workup: Cool the reaction mixture to room temperature and add water. The product often precipitates from the solution.

-

Purification: Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexanes) to remove impurities, and dry under vacuum to afford the 7-bromo-4-chloro-1H-indazol-3-amine product.[7]

Causality Insight: The choice of 2,6-dichlorobenzonitrile is driven by its low cost and the directing effects of the two chloro groups. The subsequent cyclization with hydrazine proceeds with high regioselectivity due to the differential electronic activation of the C-Cl bonds.

Conclusion and Future Perspectives

From its conceptual origins in the 19th-century laboratories of Emil Fischer to its current role as a high-value intermediate in the synthesis of cutting-edge antiviral drugs, the indazole scaffold has proven to be of enduring importance. This compound exemplifies the synergy between fundamental organic chemistry and applied medicinal science. The evolution of its synthesis from harsh classical methods to elegant, catalyst-driven modern routes reflects the broader progress in the field. Future work will likely focus on developing even more efficient, sustainable, and scalable green chemistry approaches to this and other critical heterocyclic building blocks, further empowering the discovery of next-generation therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Tautomeric Landscape of 7-Chloro-1H-Indazole: A Comprehensive Technical Guide for Drug Discovery

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their biological activity is intrinsically linked to their molecular structure, particularly the phenomenon of annular tautomerism. This guide provides an in-depth technical exploration of tautomerism in 7-chloro-1H-indazole, a crucial building block in pharmaceutical research.[2] We will dissect the structural nuances of the 1H- and 2H-tautomers, present a multi-faceted approach to their characterization using spectroscopic and computational methods, and analyze the key factors governing their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical property to inform rational drug design and accelerate therapeutic innovation.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

Indazole, a bicyclic aromatic heterocycle, exists as two primary annular tautomers: the 1H- and 2H-forms (Figure 1).[3] The position of the proton on the pyrazole ring profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, understanding and controlling the tautomeric preference of an indazole-based drug candidate is paramount for optimizing its pharmacological profile, including target binding affinity, selectivity, and pharmacokinetic properties.

The 1H-indazole tautomer is generally the more thermodynamically stable form.[4][5] However, the energy difference between the tautomers can be subtle and influenced by various factors, including the nature and position of substituents on the indazole ring, the solvent environment, and the solid-state packing forces.[6][7] For this compound, the presence of a chloro-substituent at the 7-position introduces specific electronic and steric effects that modulate the tautomeric equilibrium. A thorough characterization of this equilibrium is therefore essential for any drug discovery program utilizing this scaffold.

Figure 1. Annular tautomerism in 7-chloro-indazole.

Structural Elucidation of Tautomeric Forms

The 1H- and 2H-tautomers of 7-chloro-indazole possess distinct structural and electronic features. The 1H-tautomer has a benzenoid structure, which is generally more aromatic and energetically favorable.[2] In contrast, the 2H-tautomer exhibits a quinonoid character, which can impact its reactivity and intermolecular interactions.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to identify and quantify the tautomeric forms of 7-chloro-indazole in different environments.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the 1H and 2H tautomers. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the N-H proton.

| Nucleus | Expected Chemical Shift Range (ppm) - 1H-Tautomer | Expected Chemical Shift Range (ppm) - 2H-Tautomer | Key Differentiating Features |

| ¹H NMR | |||

| N-H | 10.0 - 13.0 (broad) | 9.0 - 12.0 (broad) | Chemical shift and broadening can be solvent-dependent. |

| H-3 | ~8.1 | ~8.5 | H-3 is typically more deshielded in the 2H-tautomer. |

| H-4 | ~7.5 | ~7.3 | |

| H-5 | ~7.1 | ~7.0 | |

| H-6 | ~7.4 | ~7.7 | H-6 is typically more deshielded in the 2H-tautomer. |

| ¹³C NMR | |||

| C-3 | ~135 | ~145 | C-3 is significantly deshielded in the 2H-tautomer. |

| C-3a | ~120 | ~115 | |

| C-4 | ~127 | ~125 | |

| C-5 | ~121 | ~122 | |

| C-6 | ~128 | ~130 | |

| C-7 | ~115 | ~118 | |

| C-7a | ~140 | ~145 |

Table 1. Predicted NMR chemical shift ranges for the tautomers of 7-chloro-indazole.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 7-chloro-indazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at 298 K.

-

Data Analysis: Integrate the proton signals to determine the relative populations of the tautomers if both are present in solution. Compare the observed chemical shifts with predicted values and data from related indazole compounds to assign the predominant tautomer.

2.1.2. Infrared (IR) Spectroscopy

The N-H stretching vibration in the IR spectrum can provide evidence for the presence of the indazole N-H proton. The frequency of this vibration can differ between the 1H and 2H tautomers and is also influenced by hydrogen bonding.

-

1H-Tautomer: A broad N-H stretching band is typically observed in the range of 3100-3300 cm⁻¹.

-

2H-Tautomer: The N-H stretching frequency may be shifted compared to the 1H-tautomer.

2.1.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. This technique reveals the precise positions of all atoms, including the hydrogen on the nitrogen, confirming the connectivity and molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of 7-chloro-indazole suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct or Patterson methods and refine the model to obtain the final atomic coordinates and structural parameters.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. This compound-5-carbonitrile | 1031417-56-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

A Technical Guide to Sourcing and Quality Control of 7-chloro-1H-indazole for Research and Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. 7-chloro-1H-indazole is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and neurology.[1] Its proper sourcing and rigorous quality control are therefore critical first steps in any research and development cascade. This guide provides an in-depth technical overview of commercial suppliers, crucial quality control parameters, and recommended analytical procedures for this compound.

The Significance of this compound in Medicinal Chemistry